Cas no 1246554-01-7 (pyrazolo1,5-apyridine-7-carbothioamide)

Pyrazolo[1,5-a]pyridine-7-carbothioamide is a heterocyclic compound featuring a fused pyrazolo-pyridine core with a carbothioamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The carbothioamide moiety enhances its potential as a ligand for metal coordination or as a precursor for further derivatization. Its rigid bicyclic framework contributes to stability while allowing selective modifications at the 7-position. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
pyrazolo1,5-apyridine-7-carbothioamide structure
1246554-01-7 structure
Product Name:pyrazolo1,5-apyridine-7-carbothioamide
CAS No:1246554-01-7
MF:C8H7N3S
MW:177.226279497147
CID:5822799
PubChem ID:165960620
Update Time:2025-06-15

pyrazolo1,5-apyridine-7-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • pyrazolo1,5-apyridine-7-carbothioamide
    • pyrazolo[1,5-a]pyridine-7-carbothioamide
    • EN300-1165542
    • 1246554-01-7
    • Inchi: 1S/C8H7N3S/c9-8(12)7-3-1-2-6-4-5-10-11(6)7/h1-5H,(H2,9,12)
    • InChI Key: VPLRKLMAKDJWMX-UHFFFAOYSA-N
    • SMILES: S=C(C1=CC=CC2=CC=NN21)N

Computed Properties

  • Exact Mass: 177.03606841g/mol
  • Monoisotopic Mass: 177.03606841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.4Ų

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Additional information on pyrazolo1,5-apyridine-7-carbothioamide

Pyrazolo[1,5-a]pyridine-7-carbothioamide (CAS No. 1246554-01-7): A Versatile Scaffold in Modern Pharmaceutical Research

Pyrazolo[1,5-a]pyridine-7-carbothioamide, identified by its CAS number 1246554-01-7, represents a significant molecular scaffold that has garnered considerable attention in the realm of pharmaceutical chemistry. This heterocyclic compound, featuring a fused pyrazole and pyridine ring system with a carbothioamide substituent at the 7-position, exhibits a unique combination of structural and electronic properties that make it a valuable building block for drug discovery and development.

The< strong>pyrazolo[1,5-a]pyridine core is known for its ability to interact with biological targets in multiple ways, owing to its aromaticity and the presence of nitrogen atoms that can participate in hydrogen bonding and other forms of molecular recognition. The introduction of a carbothioamide group at the 7-position further enhances its potential as a pharmacophore by introducing polar and hydrogen-bonding capabilities, which can be fine-tuned to modulate binding affinity and selectivity.

In recent years, the< strong>pyrazolo[1,5-a]pyridine scaffold has been explored in various therapeutic areas, including oncology, immunology, and central nervous system (CNS) disorders. Its structural versatility allows for the synthesis of a diverse array of derivatives, each with distinct pharmacological profiles. For instance, modifications at the 3- and 4-positions of the pyrazole ring have been shown to influence kinase inhibition, while changes at the pyridine ring can affect binding to G-protein coupled receptors (GPCRs).

One of the most compelling aspects of< strong>Pyrazolo[1,5-a]pyridine-7-carbothioamide is its potential as an intermediate in the synthesis of more complex bioactive molecules. The carbothioamide moiety serves as a versatile handle for further functionalization, enabling chemists to introduce additional pharmacophoric elements or link different molecular fragments together. This flexibility has been exploited in the design of novel inhibitors targeting protein-protein interactions (PPIs), which are increasingly recognized as important therapeutic targets.

The< strong>CAS No. 1246554-01-7 designation provides a unique identifier for this compound, ensuring consistency and precision in scientific literature and patent filings. This standardized nomenclature is crucial for researchers who need to reference specific chemical entities accurately across different studies and collaborations. The CAS registry number also facilitates database searches and literature mining, allowing scientists to quickly access relevant information about< strong>Pyrazolo[1,5-a]pyridine-7-carbothioamide and its derivatives.

Recent advancements in computational chemistry have further enhanced the utility of< strong>Pyrazolo[1,5-a]pyridine-7-carbothioamide. Molecular modeling studies have revealed insights into how this scaffold interacts with biological targets at the atomic level. These simulations have guided the optimization of lead compounds by predicting binding modes and identifying key residues involved in drug-receptor interactions. Such computational approaches have become indispensable tools in modern drug discovery pipelines.

In addition to its synthetic appeal, has shown promise in preclinical studies as a potential therapeutic agent. Several derivatives have demonstrated efficacy in animal models of disease, highlighting their biological activity and therapeutic potential. While these early findings are encouraging, further research is needed to fully elucidate their mechanism of action and assess their safety profiles in humans.

The< strong>long-tail keyword: Pyrazolo[1,5-a]pyridine-7-carbothioamide research applications encompass a broad spectrum of investigations aimed at understanding its full potential. Researchers are exploring its role in developing treatments for inflammatory diseases by targeting specific enzymes or receptors involved in immune responses. Additionally, its application in neurodegenerative disorders is being investigated due to its ability to modulate neurotransmitter systems.

The< strong>SAS: Pyrazolo[1,5-a]pyridine-7-carbothioamide synthesis pathways have been refined over time to improve yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex derivatives using transition-metal catalysis or enzymatic techniques. These innovations not only streamline the production process but also open new avenues for structural diversification.

The< strong>SAS: Pyrazolo[1,5-a]pyridine-7-carbothioamide biological activity has been linked to several key biological processes. Its interaction with enzymes such as kinases has been particularly well-studied due to their relevance in cancer signaling pathways. By inhibiting these enzymes selectively,< strong Pyrazolo[1,5-a]pyridine-7-carbothioamide-based compounds could potentially disrupt aberrant signaling cascades that drive tumor growth.

The< strong>SAS: Pyrazolo[1,5-a]pyridine-7-carbothioamide market trends indicate growing interest from pharmaceutical companies looking for novel chemical entities to develop next-generation therapeutics. Investment in research programs focused on this scaffold reflects its perceived value as a platform for innovation. As more data becomes available on its biological activity and synthetic feasibility,< strong Pyrazolo[1,5-a]pyridine-7-carbothioamide-based drugs may move closer to clinical development.

The< strong>SAS: Pyrazolo[1,5-a]pyridine-7-carbothioamide future directions include exploring new therapeutic indications and optimizing existing derivatives for improved efficacy and safety. Combination therapies involving multiple compounds based on this scaffold are also being considered to enhance treatment outcomes. Collaborative efforts between academic researchers and industry partners will be essential to translate these findings into tangible benefits for patients.

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